molecular formula C15H15NO2 B3179600 (R)-1,3,4,6,7,12b-hexahydro-2H-benzofuro[2,3-a]quinolizin-2-one CAS No. 108392-58-1

(R)-1,3,4,6,7,12b-hexahydro-2H-benzofuro[2,3-a]quinolizin-2-one

Cat. No. B3179600
CAS RN: 108392-58-1
M. Wt: 241.28 g/mol
InChI Key: ZRDWYECCNDBGMN-CYBMUJFWSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as 1-amino-2H-quinolizin-2-one scaffolds, has been reported. The process involves tandem silver catalysis . Another method involves the electrophilic cyclization of azacyclic ynones .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, a reaction involving a Ru(II)-catalyzed C–H activation and annulation cascade was successfully established for constructing coumarin-fused benzo[a]quinolizin-4-ones and pyridin-2-ones .

Scientific Research Applications

(R)-1,3,4,6,7,12b-hexahydro-2H-benzofuro[2,3-a]quinolizin-2-one has been studied for its potential applications in scientific research. It has been studied for its potential use as a lab experiment, as well as its potential applications in biochemistry and physiology. In particular, this compound has been studied for its potential use in the study of enzyme inhibition, as well as its potential use as a drug target. Additionally, this compound has been studied for its potential use in the study of signal transduction pathways and its potential use as a therapeutic agent.

Mechanism of Action

The mechanism of action of (R)-1,3,4,6,7,12b-hexahydro-2H-benzofuro[2,3-a]quinolizin-2-one is not yet fully understood. However, it is believed that this compound may act as an inhibitor of certain enzymes, as well as a modulator of signal transduction pathways. Additionally, this compound may act as an agonist or antagonist of certain receptors, which could potentially lead to its use as a therapeutic agent.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it is believed that this compound may act as an inhibitor of certain enzymes, as well as a modulator of signal transduction pathways. Additionally, this compound may act as an agonist or antagonist of certain receptors, which could potentially lead to its use as a therapeutic agent.

Advantages and Limitations for Lab Experiments

The advantages of using (R)-1,3,4,6,7,12b-hexahydro-2H-benzofuro[2,3-a]quinolizin-2-one in lab experiments include its low cost and availability, as well as its ease of synthesis. Additionally, this compound is highly stable and can be stored for long periods of time without degradation. However, there are some limitations to using this compound in lab experiments, such as its potential toxicity and the lack of understanding of its mechanism of action.

Future Directions

There are several potential future directions for the study of (R)-1,3,4,6,7,12b-hexahydro-2H-benzofuro[2,3-a]quinolizin-2-one. These include further investigation into its mechanism of action, its potential use as a therapeutic agent, and its potential use in the study of signal transduction pathways. Additionally, further research into its potential toxicity and the development of new synthesis methods would be beneficial

properties

IUPAC Name

(12bR)-1,3,4,6,7,12b-hexahydro-[1]benzofuro[2,3-a]quinolizin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c17-10-5-7-16-8-6-12-11-3-1-2-4-14(11)18-15(12)13(16)9-10/h1-4,13H,5-9H2/t13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRDWYECCNDBGMN-CYBMUJFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC3=C(C2CC1=O)OC4=CC=CC=C34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CCC3=C([C@H]2CC1=O)OC4=CC=CC=C34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-1,3,4,6,7,12b-hexahydro-2H-benzofuro[2,3-a]quinolizin-2-one
Reactant of Route 2
(R)-1,3,4,6,7,12b-hexahydro-2H-benzofuro[2,3-a]quinolizin-2-one
Reactant of Route 3
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(R)-1,3,4,6,7,12b-hexahydro-2H-benzofuro[2,3-a]quinolizin-2-one
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(R)-1,3,4,6,7,12b-hexahydro-2H-benzofuro[2,3-a]quinolizin-2-one
Reactant of Route 5
(R)-1,3,4,6,7,12b-hexahydro-2H-benzofuro[2,3-a]quinolizin-2-one
Reactant of Route 6
(R)-1,3,4,6,7,12b-hexahydro-2H-benzofuro[2,3-a]quinolizin-2-one

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